1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a chloro, trifluoromethyl, and methoxy group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine typically involves multiple steps, starting with the preparation of the key intermediate, 2-Chloro-5-(trifluoromethyl)phenylboronic acid. This intermediate can be synthesized via a Suzuki-Miyaura coupling reaction, which involves the reaction of 2-Chloro-5-(trifluoromethyl)phenylboronic acid with appropriate aryl halides under palladium-catalyzed conditions
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials and as a building block for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit thymidylate synthase, an enzyme involved in DNA synthesis, thereby affecting cell proliferation .
Comparison with Similar Compounds
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine can be compared with other similar compounds, such as:
1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4-fluorophenyl)urea: This compound also contains a chloro and trifluoromethyl group but differs in its urea functionality.
2-Chloro-5-(trifluoromethyl)phenylboronic acid: This intermediate is used in the synthesis of various trifluoromethylated compounds and has similar reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11ClF3NO |
---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxyethanamine |
InChI |
InChI=1S/C10H11ClF3NO/c1-16-5-9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-4,9H,5,15H2,1H3 |
InChI Key |
NLZCMNYQXLUYPF-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=C(C=CC(=C1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.